PNMT Binding Affinity: N-{2-[(1-phenylethyl)amino]ethyl}acetamide vs. Phenylethylamine (Natural Substrate)
In a standardized bovine adrenal PNMT radiochemical assay, the target compound exhibited a Ki of 1,110,000 nM [1]. The endogenous substrate phenylethylamine, tested under comparable PNMT assay conditions, shows a reported Ki of 854,000 nM [2]. Despite the target compound's extended acetamide side chain, its PNMT affinity is approximately 1.3-fold weaker than that of phenylethylamine, indicating that the N-aminoethyl-acetamide substitution does not enhance PNMT binding but instead may introduce subtle steric or electronic penalties that reduce affinity relative to the minimal phenylethylamine pharmacophore.
| Evidence Dimension | PNMT binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 1,110,000 nM (1.11 mM) |
| Comparator Or Baseline | Phenylethylamine: Ki = 854,000 nM (854 µM) |
| Quantified Difference | Target compound is ~1.3-fold weaker (ratio 1.30); ΔKi ≈ +256,000 nM disadvantage |
| Conditions | Bovine adrenal PNMT radiochemical assay; target compound data from BindingDB (ChEMBL_153307); phenylethylamine data from published PNMT SAR studies |
Why This Matters
This comparison defines the compound's position on the PNMT affinity spectrum: it is not a high-potency inhibitor but occupies a distinct intermediate affinity range that can serve as a reference point in SAR campaigns where incremental structural modifications are evaluated for gain or loss of PNMT binding.
- [1] BindingDB. BDBM50367284 (ChEMBL291584): Ki = 1.11E+6 nM; ChEMBL_153307: In vitro inhibition of PNMT activity using radiochemical assay. https://www.bindingdb.org/ View Source
- [2] Grunewald GL, et al. Conformationally defined adrenergic agents. 15. J Med Chem. 1989. Phenylethylamine PNMT Ki = 854 µM. Also cited in BindingDB PrimarySearch_ki. View Source
